N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide
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Overview
Description
N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide is a compound that features an adamantane moiety, which is known for its stability and unique three-dimensional structure. The adamantane structure is often utilized in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. The compound also contains a sulfonamide group, which is a common functional group in pharmaceuticals known for its antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-(adamantan-1-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing, and possibly continuous flow reactors to enhance the reaction efficiency and yield. The purification of the product would involve techniques such as recrystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties due to the presence of the sulfonamide group.
Medicine: Investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of drugs.
Mechanism of Action
The mechanism of action of N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The adamantane moiety can enhance the compound’s ability to cross cell membranes, while the sulfonamide group can interact with specific enzymes, inhibiting their activity. This dual functionality makes the compound a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
N-[2-(adamantan-2-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide: Similar structure but with a different position of the adamantane moiety.
N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-carbamide: Similar structure but with a carbamide group instead of a sulfonamide group.
Uniqueness
N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide is unique due to the combination of the adamantane moiety and the sulfonamide group. This combination provides the compound with enhanced stability, the ability to cross cell membranes, and potential antibacterial properties, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2,5-dichlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2NO2S/c19-15-1-2-16(20)17(8-15)24(22,23)21-4-3-18-9-12-5-13(10-18)7-14(6-12)11-18/h1-2,8,12-14,21H,3-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCQQJVHBHQUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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